molecular formula C16H23N5O B130379 Tegaserod CAS No. 145158-71-0

Tegaserod

Katalognummer B130379
CAS-Nummer: 145158-71-0
Molekulargewicht: 301.39 g/mol
InChI-Schlüssel: IKBKZGMPCYNSLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tegaserod is a serotonin-4 (5-HT4) receptor agonist used for the management of irritable bowel syndrome and constipation . It was manufactured by Novartis and sold under the names Zelnorm and Zelmac . It was approved by the FDA in 2002 but was subsequently removed from the market in 2007 due to concerns about possible adverse cardiovascular effects .


Molecular Structure Analysis

Tegaserod has a molecular weight of 417.47 . Its structural formula shows that it’s a white to off-white crystalline powder and is slightly soluble in ethanol and very slightly soluble in water .


Chemical Reactions Analysis

Tegaserod is metabolized mainly via two pathways. The first is a presystemic acid-catalysed hydrolysis in the stomach followed by oxidation and conjugation. The second is direct glucuronidation which leads to the generation of three isomeric N-glucuronides .


Physical And Chemical Properties Analysis

Tegaserod has a molecular formula of C16H23N5O . Its molecular weight is 301.394 . It’s a small molecule and is part of the approved, investigational, and withdrawn groups .

Wissenschaftliche Forschungsanwendungen

Treatment of Irritable Bowel Syndrome (IBS)

Tegaserod is a serotonin receptor 4 agonist (HTR4) used in the treatment of irritable bowel syndrome (IBS) . It stimulates the peristaltic reflex, increases intestinal and colonic motility and transit, reduces visceral afferent firing or sensation in response to distension in animals, and accelerates gastric, small bowel and colonic transit in healthy patients .

Anticancer Agent in Melanoma

Tegaserod has been identified as a compound with novel anti-cancer activity which induced apoptosis in murine and human malignant melanoma cell lines . Its anti-melanoma apoptosis-inducing effects were uncoupled from serotonin signaling and attributed to PI3K/Akt/mTOR signaling inhibition .

Inhibition of Tumor Growth and Metastases

Tegaserod decreased tumor growth and metastases as well as increased survival in an in vivo syngeneic immune-competent model . In vivo, Tegaserod also caused tumor cell apoptosis, blunted PI3K/Akt/mTOR signaling and decreased S6 phosphorylation .

Regulation of Immune Response

Tegaserod decreased the infiltration of immune suppressive regulatory CD4 + CD25 + T cells and FOXP3 and ROR-γt positive CD4 + T cells . This suggests that Tegaserod can modulate the immune response, which could be beneficial in cancer treatment.

Synergistic Effects with Other Drugs

Tegaserod synergized with Vemurafenib, the standard of care drug used in patients with late stage disease harboring the BRAF V600E mutation and could be additively or synergistically combined with Cobimetinib in both BRAF V600E and BRAF WT melanoma cell lines in inducing anti-cancer effects .

Treatment of Gastric Cancer

Tegaserod maleate inhibited the proliferation of gastric cancer cells, bound to MEK1/2 and suppressed MEK1/2 kinase activity . Moreover, Tegaserod maleate inhibited the progress of gastric cancer by depending on MEK1/2 . Notably, it suppressed tumor growth in the patient-derived gastric xenograft (PDX) model .

Wirkmechanismus

Target of Action

Tegaserod is a selective partial agonist of the serotonin 5-HT4 receptor . The 5-HT4 receptors are primarily found in the smooth muscle cells of the gastrointestinal wall .

Mode of Action

Tegaserod interacts with the 5-HT4 receptors, stimulating gut motility and reducing visceral sensitivity and pain . It acts on these receptors in the gastrointestinal wall to facilitate actions like esophageal relaxation, peristaltic gut movement, and natural secretions in the gut .

Biochemical Pathways

Tegaserod’s action on the 5-HT4 receptors affects the biochemical pathways related to gastrointestinal motility. The activation of these receptors leads to the facilitation of acetylcholine release and the stimulation of peristaltic reflex, enhancing gastric emptying and reducing transit time .

Pharmacokinetics

Tegaserod exhibits rapid absorption from the small intestine, and its bioavailability is about 10% under fasted conditions . Meal ingestion decreases its bioavailability . It is approximately 98% bound to plasma proteins . Tegaserod is metabolized mainly via two pathways: presystemic acid-catalysed hydrolysis in the stomach followed by oxidation and conjugation, and direct glucuronidation . Approximately two-thirds of the orally administered dose of tegaserod is excreted unchanged in faeces, with the remainder excreted in urine, primarily as metabolites .

Result of Action

The molecular and cellular effects of Tegaserod’s action primarily involve the stimulation of gastrointestinal motility and the reduction of visceral sensitivity and pain . In the context of cancer, Tegaserod has been found to inhibit the proliferation of certain cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway .

Action Environment

The efficacy and stability of Tegaserod can be influenced by various environmental factors. For instance, meal ingestion can decrease its bioavailability . Additionally, the drug’s effectiveness can vary based on the individual’s genetic makeup. For example, the frequency of the L/L genotype in the serotonin transporter gene-linked polymorphic region was significantly higher in patients with constipation than in controls .

Eigenschaften

IUPAC Name

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKZGMPCYNSLU-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Irritable bowel syndrome (IBS) is a complex functional disorder comprised of various abnormal and discomforting effects on the gastrointestinal tract and bowel function. Although the cause of IBS has yet to be formally elucidated, patient experience has demonstrated that the disorder is typically associated with abdominal pain, abdominal distension, cramping or bloating, variations in urgency for bowel movements, feelings of incomplete evacuation, gastroesophageal reflux, and various other effects. In particular, IBS that features constipation as a predominant effect is categorized as constipation-predominant IBS, or IBS-C. Concurrently, 5-Hydroxytryptamine (5-HT, or serotonin) has demonstrated the ability to elicit significant regulatory actions on gastrointestinal motility. Specifically, it has been shown that the activation of 5-HT(4) receptors located on motor neurons and interneurons in the gastrointestinal wall can cause the release of acetylcholine, substance P, and calcitonin gene-related peptide that can all facilitate the propulsion of material through the gut. Moreover, when 5-HT(4) receptors located in smooth muscle cells are also activated, activities that may alleviate symptoms of IBS-C like esophageal relaxation and the inhibition of human colonic circular muscle contraction can also occur. Additionally, activating 5-HT(4) on enteric neurons and enterocytes also cause natural fluid secretion in the gut - an action which also strongly assists in promoting the movement of content along the gastrointestinal tract. Alternatively, it has also been observed that 5-HT may participate in generating visceral hyperalgesia in IBS, an observation supported in part by the finding of increased amounts of 5-HT and its metabolites in the plasma of patients experiencing IBS It has therefore also been proposed that antagonism of 5-HT(2B) receptors can lead to inhibition of both 5-HT mediated gastrointestinal motility and visceral hypersensitivity. Subsequently, because tegaserod is considered to be an agonist of the 5-HT(4) receptor and an antagonist of the 5-HT(2B) receptor at clinically relevant levels, it is believed that tegaserod may elicit its mechanism of action by facilitating activities associated with the activation and antagonism of the 5-HT(4) and 5-HT(2B) receptors, like stimulating peristaltic gastrointestinal reflexes and intestinal secretion, inhibiting visceral sensitivity, enhancing basal motor activity, and normalizing impaired motility throughout the gastrointestinal tract, among other actions.
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tegaserod

CAS RN

145158-71-0
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGASEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458VC51857
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegaserod
Reactant of Route 2
Reactant of Route 2
Tegaserod
Reactant of Route 3
Tegaserod
Reactant of Route 4
Tegaserod
Reactant of Route 5
Tegaserod
Reactant of Route 6
Tegaserod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.